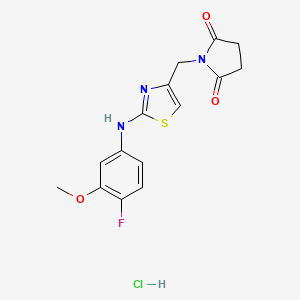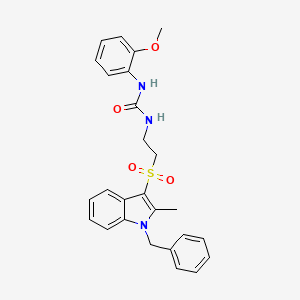
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea, also known as BMS-794833, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Antitumor Activities
The compound 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has been investigated for its antitumor activities. A study by Hu et al. (2018) synthesized this compound and evaluated its structure using various techniques such as H-1-NMR and X-ray diffraction. The antitumor activity of this compound was analyzed through MTT assay, and its interaction with the active site residues of the CDK4 protein was investigated via docking studies (Hu et al., 2018).
Degradation and Environmental Impact
Research on similar sulfonylurea compounds, such as triasulfuron and rimsulfuron, has been conducted to understand their degradation and side effects in soil. This study by Dinelli et al. (1998) examined the soil degradation and biological processes influencing the breakdown of these sulfonylureas, highlighting their environmental impact and potential effects on soil microbial activities (Dinelli, Vicari, & Accinelli, 1998).
Synthesis and Antioxidant Activity
George et al. (2010) explored the synthesis of various urea derivatives, including compounds similar to the target molecule, and screened them for their antioxidant activity. This research contributes to understanding the potential of such compounds in acting as antioxidants (George, Sabitha, Kumar, & Ravi, 2010).
Synthesis Methods
Thalluri et al. (2014) demonstrated a method for synthesizing ureas, including those structurally related to the target compound. This synthesis involved a Lossen rearrangement and highlighted a technique that could be relevant for producing similar compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Structural Characterization
Akhtar et al. (1977) conducted a study on the chemistry of various ureidobenzenesulfonyl chlorides, which shares structural similarities with the target compound. This study provided insights into the chemical behavior and structural characteristics of similar compounds (Akhtar, Badami, Cremlyn, & Goulding, 1977).
Herbicide Degradation
Research on the degradation of chlorimuron-ethyl, a herbicide structurally related to the target compound, by Aspergillus niger, was conducted by Sharma et al. (2012). This study highlights the role of microbial transformation in the degradation of sulfonylurea herbicides (Sharma, Banerjee, & Choudhury, 2012).
properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-19-25(21-12-6-8-14-23(21)29(19)18-20-10-4-3-5-11-20)34(31,32)17-16-27-26(30)28-22-13-7-9-15-24(22)33-2/h3-15H,16-18H2,1-2H3,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDHHJGPWJTBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
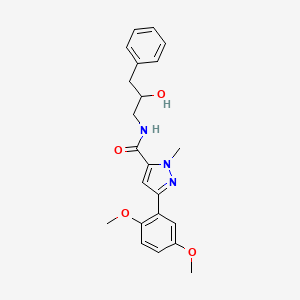
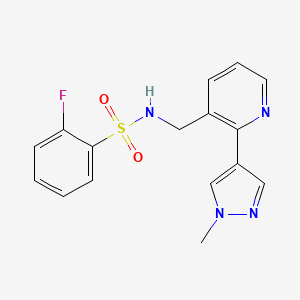
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)
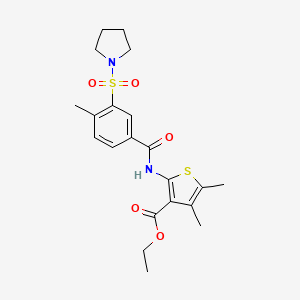
![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)

